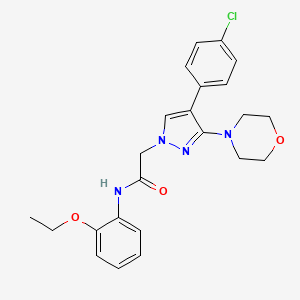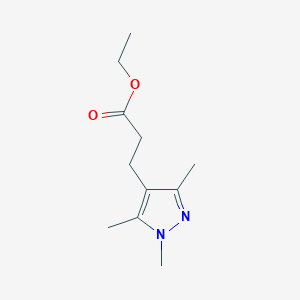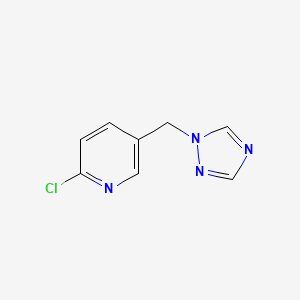
2-chloro-5-(1H-1,2,4-triazol-1-ylméthyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is a chemical compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . It is a pyridine derivative that contains a triazole ring, making it a heterocyclic compound. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Analyse Biochimique
Biochemical Properties
2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine can form coordination complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine remains stable at room temperature but can degrade when exposed to high temperatures or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, which can influence its intracellular concentration and localization. Additionally, binding to plasma proteins can affect its distribution and half-life in the body .
Subcellular Localization
The subcellular localization of 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine typically involves the reaction of 2-chloropyridine with 1H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: N-oxides of the original compound.
Reduction Reactions: Dihydrotriazole derivatives.
Mécanisme D'action
The mechanism of action of 2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand for various enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-5-(1H-1,2,3-triazol-1-ylmethyl)pyridine
- 2-chloro-5-(1H-1,2,4-triazol-1-yl)pyridine
- 2-chloro-5-(1H-1,2,3-triazol-1-yl)pyridine
Uniqueness
2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine is unique due to the presence of the 1H-1,2,4-triazole ring, which imparts specific chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential as a versatile building block in synthetic chemistry distinguish it from other similar compounds .
Propriétés
IUPAC Name |
2-chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-8-2-1-7(3-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIYFSLQBRKSNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
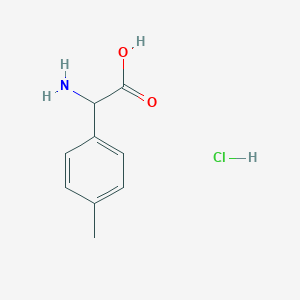
![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
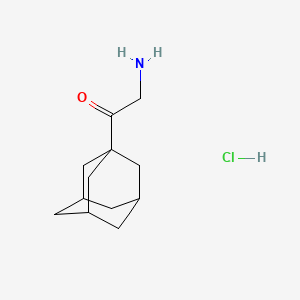
![N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2373336.png)
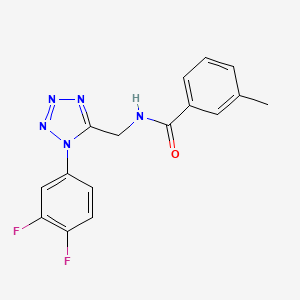
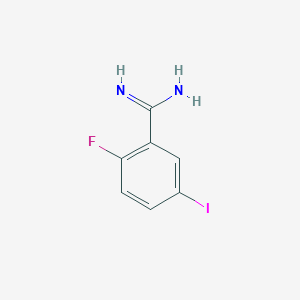

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)
![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
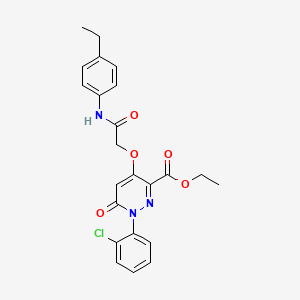

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)
